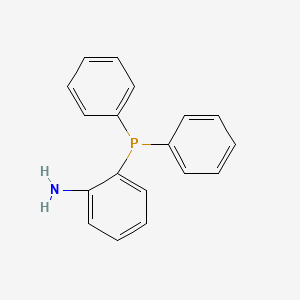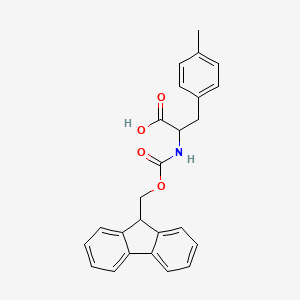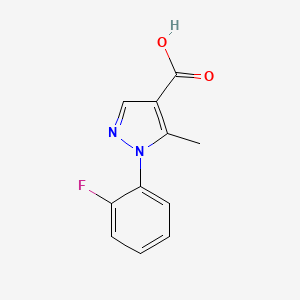
2-(Diphenylphosphino)aniline
Descripción general
Descripción
2-(Diphenylphosphino)aniline is an organophosphorus compound with the molecular formula C18H16NP. It is characterized by the presence of a phosphine group (PPh2) attached to an aniline moiety. This compound is known for its versatility in coordination chemistry and its role as a ligand in various metal complexes .
Mecanismo De Acción
Target of Action
2-(Diphenylphosphino)aniline is an organic intermediate . It is reported to be used in the preparation of a cobalt-based catalyst
Mode of Action
It is known that the compound can interact with gold(i), silver(i), or copper(i) substrates in various molar ratios . This interaction leads to the formation of complexes, indicating that the compound may act as a ligand, binding to these metal ions and influencing their reactivity .
Result of Action
The result of the action of this compound is the formation of complexes when it interacts with gold(I), silver(I), or copper(I) substrates . These complexes are likely to have different properties and reactivities compared to the original metal ions, thereby influencing the overall outcome of the chemical reactions in which they are involved.
Análisis Bioquímico
Biochemical Properties
2-(Diphenylphosphino)aniline plays a significant role in biochemical reactions, particularly as a ligand in metal complexes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms complexes with gold(I), silver(I), and copper(I) substrates, leading to the formation of homo- and hetero-polynuclear complexes . These interactions are crucial for its function in catalysis and other biochemical processes.
Cellular Effects
This compound influences various cellular processes and cell types. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with metal ions can lead to changes in cellular functions, including alterations in enzyme activity and protein expression . These effects are essential for understanding its role in biochemical and pharmacological applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a ligand, forming complexes with metal ions such as gold, silver, and copper . These complexes can inhibit or activate enzymes, leading to changes in gene expression and cellular functions. The compound’s ability to form stable complexes with metal ions is key to its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under inert atmosphere and room temperature conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and toxicology of this compound is essential for its safe application in biochemical and pharmacological studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in catalysis and its interaction with metal ions are critical for its involvement in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments . Understanding these processes is vital for its application in biochemical research.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function . Studying its subcellular localization helps in understanding its role in cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Diphenylphosphino)aniline can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with 2-bromoaniline under palladium-catalyzed conditions. The reaction typically proceeds as follows:
Reactants: Diphenylphosphine and 2-bromoaniline.
Catalyst: Palladium(0) complex.
Solvent: Toluene or another suitable organic solvent.
Reaction Conditions: The mixture is heated under reflux for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for larger-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
2-(Diphenylphosphino)aniline undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Coordination: It acts as a ligand, forming complexes with metals such as gold, silver, and copper.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Coordination: Metal salts such as gold(I) chloride, silver(I) triflate, and copper(I) triflate.
Major Products
Oxidation: Diphenylphosphine oxide derivatives.
Substitution: Halogenated, nitrated, or sulfonated aniline derivatives.
Coordination: Metal complexes such as [Au(PNH2)2]TfO, [Ag(PNH2)2]ClO4, and [Cu(PNH2)2]TfO.
Aplicaciones Científicas De Investigación
2-(Diphenylphosphino)aniline has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand with three phenyl groups attached to the phosphorus atom.
2-(Diphenylphosphino)benzenamine: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
2-(Diphenylphosphino)aniline is unique due to its combination of aniline and phosphine functionalities, allowing it to participate in a broader range of chemical reactions and form more diverse metal complexes compared to other phosphine ligands .
Propiedades
IUPAC Name |
2-diphenylphosphanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16NP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJJGRVJLNMTCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40413256 | |
| Record name | 2-(DIPHENYLPHOSPHINO)ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40413256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65423-44-1 | |
| Record name | 2-(DIPHENYLPHOSPHINO)ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40413256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Diphenylphosphino)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B1366249.png)

![2-[[[4-(3,4-Dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366255.png)



![3-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-1-(4-methylbenzenesulfonyl)urea](/img/structure/B1366276.png)

![[1-(2,5-Dichlorothiophen-3-yl)ethylideneamino]thiourea](/img/structure/B1366281.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine](/img/structure/B1366286.png)
